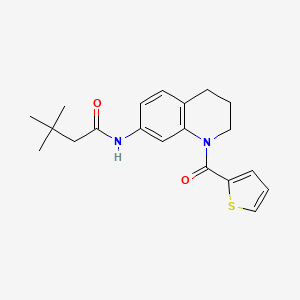

3,3-dimethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

Description

Compound ID: G511-0195

Molecular Formula: C₂₀H₂₄N₂O₂S

Molecular Weight: 356.49 g/mol

Key Properties:

- logP/logD: 4.5993 (indicative of moderate lipophilicity) .

- Hydrogen Bonding: 4 acceptors, 1 donor, with a polar surface area of 39.719 Ų .

- Structural Features: A 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a thiophene-2-carbonyl group and at the 7-position with a 3,3-dimethylbutanamide moiety. The achirality simplifies synthesis and pharmacokinetic profiling .

Properties

IUPAC Name |

3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-20(2,3)13-18(23)21-15-9-8-14-6-4-10-22(16(14)12-15)19(24)17-7-5-11-25-17/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECXVPQIEMQFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the butanamide group. Key reactions include:

Condensation Reactions: The quinoline core can be synthesized through a condensation reaction involving aniline derivatives and carbonyl compounds.

Thiophene Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.

Amidation: The final step involves the formation of the butanamide group through an amidation reaction, typically using amine and acid chloride reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the quinoline core can yield tetrahydroquinoline derivatives.

Scientific Research Applications

3,3-dimethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: The thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.

Pathways Involved: The pathways affected by this compound include signal transduction pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Butanamide Derivatives

Compound A : (2R/S)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide

- Molecular Weight : 491.49 g/mol .

- Key Differences: Substitution at the α-carbon with a trifluoromethylphenyl-thiourea group increases molecular weight by ~135 g/mol compared to G511-0195.

Compound B : 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (G502-0267)

Tetrahydroquinoline-Based Analogs

Compound C : 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid

- Structural Features : Benzothiazole and thiazole-carboxylic acid substituents .

- Patent data suggest this class exhibits kinase inhibition, whereas G511-0195’s thiophene carbonyl may favor protease targeting .

Compound D : N-((1-(1-benzhydrylazetidin-3-yl)-1,2,3,4-tetrahydroquinolin-2-yl)methyl)acetamide

Physicochemical and Pharmacological Comparison

Table 1: Structural and Property Comparison

Research Findings and Implications

- G511-0195 vs.

- Tetrahydroquinoline Modifications: Replacement of thiophene-2-carbonyl (G511-0195) with benzothiazole (Compound C) shifts target selectivity, as seen in patent-derived kinase assays .

- Synthetic Accessibility : G511-0195’s achirality contrasts with the stereochemical complexity of Compound A, streamlining large-scale synthesis .

Biological Activity

3,3-Dimethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group. The structural formula can be represented as follows:

This structure is significant in determining its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the thiophene-2-carbonyl moiety enhances binding affinity to specific receptors or enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effective inhibition of bacterial growth at varying concentrations.

| Compound | Activity | Effective Concentration (µg/mL) |

|---|---|---|

| This compound | Moderate | 25 - 50 |

| Similar Tetrahydroquinoline Derivative | High | 10 - 20 |

This table summarizes findings from recent antimicrobial studies.

Anticancer Activity

The compound has also been evaluated for anticancer activity in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the tetrahydroquinoline structure can lead to significant changes in potency and selectivity.

Key Findings from SAR Studies:

- Substituent Variability : Changes in the substituents on the thiophene ring can enhance or reduce biological activity.

- Chain Length : Variations in the length of the butanamide chain influence solubility and receptor binding affinity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the compound's overall reactivity and biological profile.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antimicrobial Activity : A comprehensive study assessed its effectiveness against various bacterial strains. Results indicated a dose-dependent response with notable efficacy against resistant strains.

- Methodology : Disk diffusion method was employed to evaluate antimicrobial properties.

- Outcome : The compound exhibited significant zones of inhibition compared to control groups.

-

Cancer Cell Line Evaluation : In vitro studies using human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased markers of apoptosis.

- Cell Lines Used : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : IC50 values were calculated to be within clinically relevant ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.